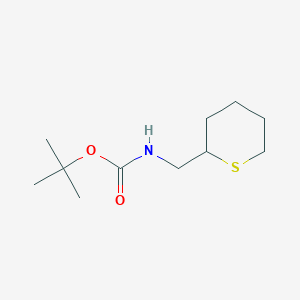
tert-butyl N-(thian-2-ylmethyl)carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds, demonstrates the importance of hydrogen and halogen bonds in crystal formation. These compounds, linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, highlight the role of tert-butyl carbamate in facilitating diverse molecular interactions within crystal lattices (Baillargeon et al., 2017).
Organic Synthesis and Reactivity
Tert-butyl carbamate derivatives serve as key intermediates in various organic transformations. For instance, α-alkyl-α-aminosilanes undergo metalation and alkylation, demonstrating the reactivity of tert-butyl carbamate derivatives between nitrogen and silicon, leading to the efficient preparation of α-functionalized α-amino silanes (Sieburth et al., 1996). Another study showcases the catalyzed lithiation of N-(chloromethyl) carbamate, facilitating the synthesis of functionalized carbamates and 1,2-diols, further emphasizing the utility of tert-butyl carbamate derivatives in synthetic chemistry (Ortiz et al., 1999).
Molecular Design and Functionality
The role of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides showcases its utility in designing molecules with specific stereochemical configurations. This application is crucial for developing novel nucleotide analogues with potential therapeutic applications (Ober et al., 2004).
Vibrational Spectroscopy and Material Characterization
The vibrational frequency analysis and FT-IR studies on tert-butyl N-(thiophen-2yl)carbamate highlight the compound's spectroscopic properties, contributing to the understanding of its molecular structure and behavior. These studies are foundational for material science and engineering applications, providing insights into the molecular vibrations and electronic structure of carbamate derivatives (Sert et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(thian-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLOKNUKNZSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



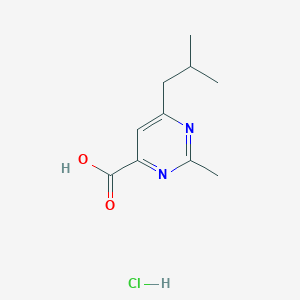
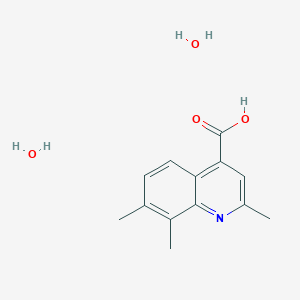
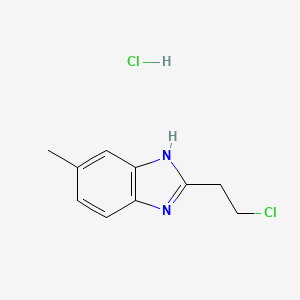
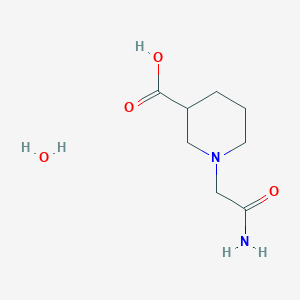
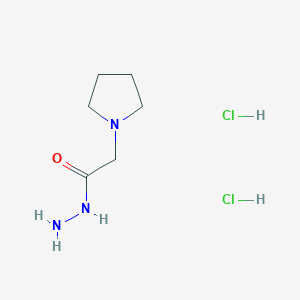
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
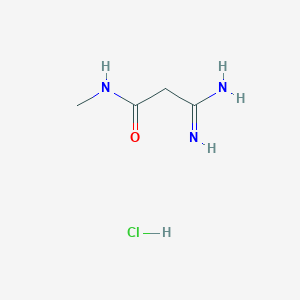

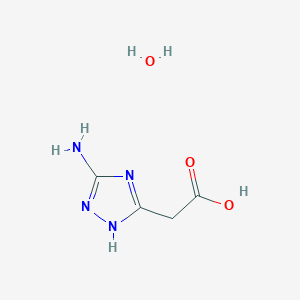
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)

